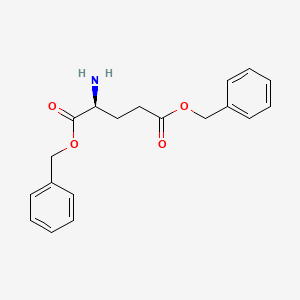

Dibenzyl L-glutamate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Dibenzyl L-glutamate is a useful research compound. Its molecular formula is C19H21NO4 and its molecular weight is 327.4 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Analyse Des Réactions Chimiques

Enzymatic Hydrolysis for Regioselective Debenzylation

Dibenzyl L-glutamate undergoes γ-selective hydrolysis using lipases, esterases, or proteases to yield α-benzyl L-glutamate. Key findings include:

Enzyme Screening and Selectivity

-

PLE-4 (Pig Liver Esterase) : Demonstrated 64% selectivity for α-benzyl L-glutamate over γ-benzyl L-glutamate (16%) at pH 5.0 and 28°C .

-

pH Dependency : Lower pH (5.0) enhances α-selectivity due to protonation of the α-amino group, stabilizing interactions with enzyme residues like E208 .

-

Temperature Effects : Reducing reaction temperature from 28°C to 10°C increased α/γ selectivity by suppressing non-enzymatic hydrolysis .

Table 1: Enzymatic Hydrolysis of this compound

| Enzyme | Substrate Concentration | pH | Temperature | α-Selectivity (%) | γ-Selectivity (%) |

|---|---|---|---|---|---|

| PLE-4 | 90 mM | 5.0 | 28°C | 64 | 16 |

| Esterase AX | 90 mM | 7.5 | 28°C | 12 | 45 |

Stepwise Reaction Pathway

-

N-Tritylation :

-

React this compound with triphenyl methyl chloride in chloroform/triethylamine at 0°C.

-

Yields N-trityl this compound.

-

-

Transesterification :

-

Treat with sodium methylate in methanol to produce N-trityl-α-benzyl-γ-methyl L-glutamate.

-

-

Hydrogenation :

-

Remove the α-benzyl group using Pd/C in cyclohexane/triethylamine.

-

-

Ammonolysis :

-

React with aqueous methanolic ammonia to replace the γ-methyl ester with an amide group.

-

-

Detritylation :

-

Heat with 50% acetic acid to yield L-glutamine.

-

Key Conditions:

-

Catalyst : Palladium on charcoal (Pd/C) for selective hydrogenation.

Regioselective Benzylation and Structural Insights

Direct benzylation of L-glutamic acid predominantly forms the α-benzyl ester , contrary to earlier claims of γ-selectivity :

Experimental Evidence

-

Reaction Conditions : Substoichiometric benzyl chloride in DMF with NaHCO₃.

-

Product : N,N-Dibenzylglutamic acid α-benzyl ester (confirmed via NMR and HPLC) .

-

Mechanism : Steric and electronic factors favor α-esterification due to proximity to the amino group.

Procedure

-

Reagents : L-Glutamic acid, benzyl alcohol, p-toluenesulfonic acid (TsOH), cyclohexane.

-

Conditions : Reflux with Dean-Stark trap for 6 hours.

Docking Studies

-

Subtilisin Carlsberg (Alcalase) : Docking simulations revealed similar binding distances (3.6–3.7 Å) for N-Boc-L-glutamate and L-glutamate, explaining low esterification efficiency in benzyl alcohol .

-

PLE-4 Mutants : Engineered variants show improved substrate accommodation, enhancing α-selectivity .

Stability and Side Reactions

Propriétés

Numéro CAS |

2768-50-5 |

|---|---|

Formule moléculaire |

C19H21NO4 |

Poids moléculaire |

327.4 g/mol |

Nom IUPAC |

dibenzyl (2S)-2-aminopentanedioate |

InChI |

InChI=1S/C19H21NO4/c20-17(19(22)24-14-16-9-5-2-6-10-16)11-12-18(21)23-13-15-7-3-1-4-8-15/h1-10,17H,11-14,20H2/t17-/m0/s1 |

Clé InChI |

DHQUQYYPAWHGAR-KRWDZBQOSA-N |

SMILES |

C1=CC=C(C=C1)COC(=O)CCC(C(=O)OCC2=CC=CC=C2)N |

SMILES isomérique |

C1=CC=C(C=C1)COC(=O)CC[C@@H](C(=O)OCC2=CC=CC=C2)N |

SMILES canonique |

C1=CC=C(C=C1)COC(=O)CCC(C(=O)OCC2=CC=CC=C2)N |

Séquence |

X |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.